molecular formula C50H63ClO16 B563253 Chlorothricin CAS No. 34707-92-1

Chlorothricin

Cat. No. B563253
CAS RN: 34707-92-1
M. Wt: 955.5
InChI Key: WUXHQHDSSKBJFH-LTBGADRXSA-N
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Description

Chlorothricin is an antibiotic that inhibits porcine-heart malate dehydrogenases . It has a molecular weight of 955.48 and its molecular formula is C50H63ClO16 . It is a member of the spirotetronate family of antibiotics, which are known for their remarkable biological activities .


Synthesis Analysis

Chlorothricin biosynthesis involves the binding of glycosylated intermediates and the end product to a responsive regulator known as ChlF1 . This regulator plays a bifunctional role in chlorothricin biosynthesis by binding to its target genes (chlJ, chlF1, chlG, and chlK) .


Molecular Structure Analysis

Chlorothricin contains a total of 137 bonds, including 74 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 ester (aromatic), 4 hydroxyl groups, and 2 secondary alcohols .


Chemical Reactions Analysis

The biosynthesis of spirotetronates, including chlorothricin, involves the biosynthesis of a polyketide-derived backbone for the spirotetronate aglycone, incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, formation of the mature aglycone via a Diels-Alder-like reaction, and decorations of the aglycone with various deoxysugar moieties .

Scientific Research Applications

Antibacterial Activity

Chlorothricin demonstrates potent antibacterial effects. It inhibits pyruvate carboxylase and malate dehydrogenase, key enzymes involved in bacterial metabolism. Researchers have explored its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Investigating its mode of action and potential synergies with other antibiotics remains an active area of study .

Spirotetronate Biosynthesis Insights

Understanding the biosynthesis of Chlorothricin is crucial for optimizing production and developing analogs. Enzymes like ChlB3 play pivotal roles in introducing the 6-methylsalicylic acid (6MSA) moiety to the acyl carrier protein (ACP) ChlB2. Recent structural studies have revealed the catalytic mechanism of ChlB3, shedding light on its role in the biosynthetic pathway .

ChlF1 as a Bifunctional Regulator

ChlF1, another protein associated with Chlorothricin biosynthesis, binds to target genes (chlJ, chlF1, chlG, and chlK). Investigating its dual functions—both as a transcriptional regulator and a participant in biosynthesis—provides insights into the regulatory network controlling CHL production .

Antifungal Potential

While primarily studied for antibacterial properties, Chlorothricin also exhibits antifungal activity. Researchers have explored its effects against fungal pathogens, including Candida albicans and Aspergillus fumigatus. Unraveling the underlying mechanisms could lead to novel antifungal therapies .

Structural Homologs and Substrate Specificity

Comparing ChlB3’s structure with other enzymes reveals its membership in the FabH family. Its relaxed substrate specificity allows it to catalyze non-ACP tethered substrates, such as 6MSA-SNAC. Investigating these structural features informs drug design and optimization .

Potential Synergies with Existing Antibiotics

Researchers explore Chlorothricin’s interactions with other antibiotics. Combining CHL with existing drugs may enhance efficacy, reduce resistance, or broaden the spectrum of activity. Investigating synergistic effects against multidrug-resistant pathogens is an exciting avenue for future research.

Mechanism of Action

While the exact mechanism of action of Chlorothricin is not fully understood, it is known to inhibit porcine-heart malate dehydrogenases . This suggests that it may interfere with key metabolic processes in bacteria, leading to their death or inhibition of growth.

Future Directions

The future of Chlorothricin and other antibiotics lies in the continued research and development of new drugs and drug delivery systems . This includes the exploration of nanotechnology for drug delivery, the development of smart and stimuli-responsive delivery systems, and the use of intelligent biomaterials .

properties

IUPAC Name

(1S,3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10-/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXHQHDSSKBJFH-LTBGADRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]23[C@H](/C=C\CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H63ClO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

955.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 76956249

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